[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid
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Overview
Description
[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid is a compound with the molecular formula C6H9N3O4S and a molecular weight of 219.22 g/mol . It is known for its applications in proteomics research and is characterized by the presence of an imidazole ring, a sulfonyl group, and an amino acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of [(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its imidazole ring and sulfonyl group . These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-sulfonic acid: Similar in structure but lacks the amino acid moiety.
N-methylimidazole: Contains the imidazole ring and methyl group but lacks the sulfonyl and amino acid groups.
Uniqueness
[(1H-imidazol-5-ylsulfonyl)(methyl)amino]acetic acid is unique due to its combination of an imidazole ring, sulfonyl group, and amino acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1H-imidazol-5-ylsulfonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4S/c1-9(3-6(10)11)14(12,13)5-2-7-4-8-5/h2,4H,3H2,1H3,(H,7,8)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBYKMXLPBIDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CN=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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